molecular formula C5H7N3O3 B13623793 1-Methyl-4-nitro-1H-pyrazole-5-methanol

1-Methyl-4-nitro-1H-pyrazole-5-methanol

Cat. No.: B13623793
M. Wt: 157.13 g/mol
InChI Key: UPSMIXGAJNLQCN-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-methanol is a pyrazole derivative featuring a methyl group at the 1-position, a nitro group at the 4-position, and a hydroxymethyl (-CH2OH) group at the 5-position. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilic reactivity and may influence biological activity, while the hydroxymethyl group offers sites for further functionalization, such as esterification or oxidation.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2-methyl-4-nitropyrazol-3-yl)methanol

InChI

InChI=1S/C5H7N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2,9H,3H2,1H3

InChI Key

UPSMIXGAJNLQCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Finally, the hydroxymethylation is achieved using formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and synthetic behaviors of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
1-Methyl-4-nitro-1H-pyrazole-5-methanol 1-Me, 4-NO2, 5-CH2OH C5H7N3O3 157.13 (calculated)
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol 1-Me, 4-CH2OH, 5-Br C5H7BrN2O 191.03
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol 1-Et, 4-CH2OH, 5-Me C7H12N2O 140.18 (calculated)
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 1-Ph, 3-Me, 4-NO2, 5-Cl C10H8ClN3O2 237.64
  • Nitro vs. Halogen Substituents : The nitro group (electron-withdrawing) at position 4 in the target compound may reduce nucleophilic reactivity compared to bromo or chloro substituents (e.g., in and ). This could hinder further electrophilic substitutions but enhance stability in acidic conditions.
  • Hydroxymethyl Position : The hydroxymethyl group at position 5 (target) vs. position 4 () may alter hydrogen-bonding interactions, affecting solubility and crystallinity.
Physical and Spectroscopic Properties

Table 3: Physical and Analytical Data

Compound Melting Point (°C) Notable Spectroscopic Data
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol 55–56 1H NMR (δ 4.50, s, CH2OH); IR (3350 cm⁻¹, O-H)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 173.1 1H NMR (δ 3.96, s, NCH3); HRMS m/z 355.1
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole Not reported Molecular weight 237.64 (MS)
  • Melting Points: Pyrazole methanol derivatives with polar substituents (e.g., -NO2, -CH2OH) typically exhibit higher melting points due to enhanced intermolecular interactions.
  • Spectroscopy : The hydroxymethyl group in the target compound would show characteristic O-H stretches (~3300 cm⁻¹ in IR) and deshielded protons in NMR (δ 4.5–5.5) .

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